Mannostatin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

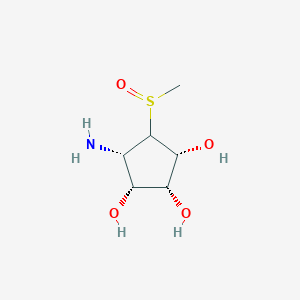

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol is a chiral compound with a unique structure that includes an amino group, a methylsulfinyl group, and three hydroxyl groups attached to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of sodium azide in dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

Reduction: The compound can be reduced to remove the methylsulfinyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields the corresponding sulfone, while reduction can lead to the removal of the sulfinyl group.

Wissenschaftliche Forschungsanwendungen

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure makes it a potential inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.

Industry: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets. For example, it can inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol: This compound has a benzylamino group instead of an amino group and a methylthio group instead of a methylsulfinyl group.

Mannostatin A: A related compound with potent antimicrobial properties.

Uniqueness

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry

Biologische Aktivität

Mannostatin B is a notable compound derived from the soil microorganism Streptoverticillium verticillus var. quintum, recognized primarily for its potent inhibitory effects on α-mannosidases. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO4S and is classified as a competitive inhibitor of α-D-mannosidase. The compound is structurally related to Mannostatin A, sharing similar functional groups that contribute to its biological activity.

This compound operates through competitive inhibition, where it binds to the active site of α-mannosidase, preventing substrate access. This inhibition affects glycoprotein processing within the Golgi apparatus, leading to an accumulation of specific oligosaccharides. The inhibition constant (Ki) for this compound has been reported at 4.8×10−8M, indicating a high affinity for the enzyme .

Inhibition of Glycosidases

This compound has been shown to inhibit various α-mannosidases, which play crucial roles in glycoprotein maturation. This inhibition can lead to significant alterations in cellular glycosylation patterns, impacting protein function and stability.

- In vitro Studies : Research demonstrated that this compound effectively inhibited α-mannosidase activity in cultured cells, leading to altered glycoprotein profiles. For example, in studies involving MDCK cells (Madin-Darby Canine Kidney cells), this compound treatment resulted in the accumulation of hybrid-type protein-linked oligosaccharides due to inhibited processing by Golgi α-mannosidase II .

Case Studies

- Influenza Virus Processing : In a study examining viral hemagglutinin processing, this compound was found to block the maturation of influenza virus proteins in MDCK cells, highlighting its potential as an antiviral agent by disrupting glycoprotein synthesis .

- Cancer Cell Studies : this compound has also been evaluated for its effects on cancer cell lines. In experiments with B16/F10 melanoma cells, treatment with this compound resulted in significant inhibition of cell proliferation and altered glycosylation patterns, suggesting potential applications in cancer therapeutics .

Table 1: Comparison of Inhibitory Potency

| Compound | Molecular Formula | Ki (M) | Source |

|---|---|---|---|

| Mannostatin A | C6H13NO3S | 4.8 x 10^-8 | Streptoverticillium |

| This compound | C6H13NO4S | 4.8 x 10^-8 | Streptoverticillium |

| Swainsonine | C6H11NO4 | 5 x 10^-7 | Various studies |

Structural Insights

Recent structural studies have provided insights into how this compound interacts with its target enzymes. X-ray crystallography studies reveal that the binding interactions are facilitated by specific functional groups within the compound that mimic substrate conformations, enhancing its inhibitory efficacy .

Eigenschaften

IUPAC Name |

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKRRRXLLAUHQ-MBVGPLCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1C(C(C(C1O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.